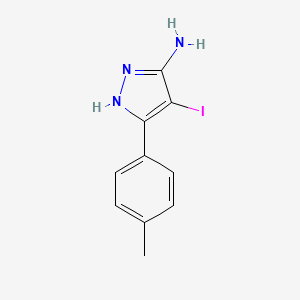

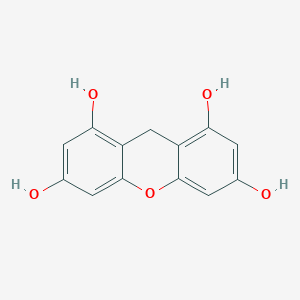

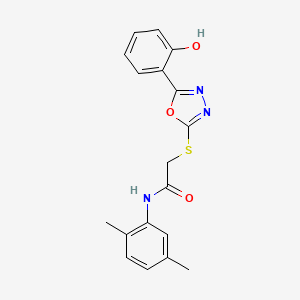

![molecular formula C5H3NOS B11771582 Furo[2,3-d]thiazole CAS No. 251-42-3](/img/structure/B11771582.png)

Furo[2,3-d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furo[2,3-d]thiazole is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of a larger class of heterocycles known for their diverse biological and chemical properties. The unique arrangement of atoms in this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the intramolecular heterocyclization of (Z)-5-(2-hydroxyethyl)-3-methyl-4-oxothiazolidines under reductive conditions . This process involves the formation of vinylogous iminium ions, which are then trapped by an internal hydroxyethyl group to form the desired this compound structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

反応の種類: フュロ[2,3-d]チアゾールは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。

還元: 還元反応は、環内の硫黄原子の酸化状態を変更するために使用できます。

置換: 特にヘテロ原子に隣接する位置で、求電子置換反応と求核置換反応が一般的です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン、ハロアルカン、求核剤(例:アミン、チオール)などの試薬が頻繁に使用されます。

主要な生成物: これらの反応の生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究の用途

フュロ[2,3-d]チアゾールは、科学研究において幅広い用途があります。

化学: より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。

生物学: この化合物のユニークな構造により、生体分子と相互作用することができ、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。

医学: フュロ[2,3-d]チアゾール誘導体は、抗菌、抗真菌、抗癌特性など、薬理活性物質としての可能性を示しています.

工業: この化合物は、有機発光ダイオード(OLED)や光起電セルなどのオプトエレクトロニクス材料の開発に使用されています.

科学的研究の応用

Furo[2,3-d]thiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

作用機序

フュロ[2,3-d]チアゾールとその誘導体の作用機序は、多くの場合、特定の分子標的との相互作用を伴います。たとえば、一部の誘導体はDNAまたはタンパク質に結合し、その機能を阻害し、治療効果をもたらす可能性があります。 正確な経路と標的は、特定の誘導体とその目的の用途によって異なる可能性があります .

6. 類似化合物の比較

フュロ[2,3-d]チアゾールは、次のような他の複素環式化合物と比較できます。

チアゾール: 構造が似ていますが、縮合したフラン環がありません。

フュロ[3,2-b]ピロール: ピロール環に縮合したフラン環が含まれており、存在するヘテロ原子が異なります.

チアゾロ[5,4-d]チアゾール: 2つのチアゾール環が互いに縮合しており、異なる電子特性を提供します.

フュロ[2,3-d]チアゾールのユニークさは、酸素原子と硫黄原子の特定の配置にあり、これはさまざまな用途にとって貴重な化合物となる、明確な化学的および生物学的特性を与えています。

類似化合物との比較

Furo[2,3-d]thiazole can be compared to other heterocyclic compounds, such as:

Thiazole: Similar in structure but lacks the fused furan ring.

Furo[3,2-b]pyrrole: Contains a furan ring fused to a pyrrole ring, differing in the heteroatoms present.

Thiazolo[5,4-d]thiazole: Contains two thiazole rings fused together, offering different electronic properties.

The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

特性

CAS番号 |

251-42-3 |

|---|---|

分子式 |

C5H3NOS |

分子量 |

125.15 g/mol |

IUPAC名 |

furo[2,3-d][1,3]thiazole |

InChI |

InChI=1S/C5H3NOS/c1-2-7-5-4(1)8-3-6-5/h1-3H |

InChIキー |

MDGNXGARCCBGOT-UHFFFAOYSA-N |

正規SMILES |

C1=COC2=C1SC=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

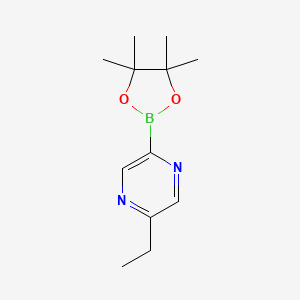

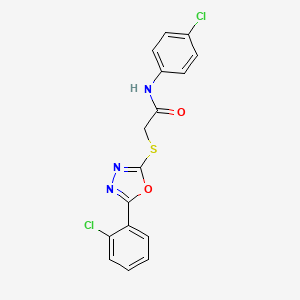

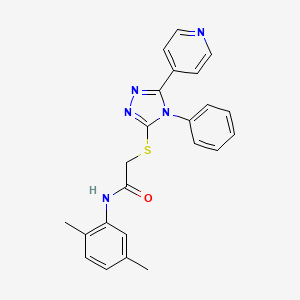

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)

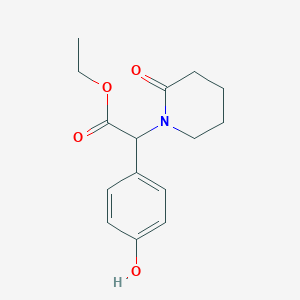

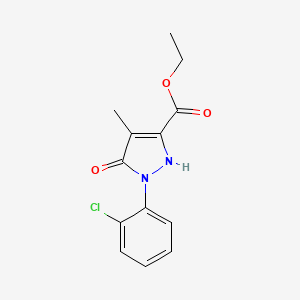

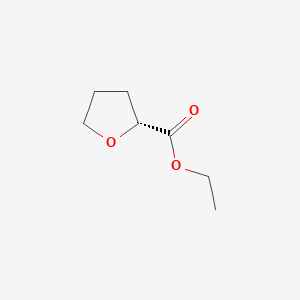

![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

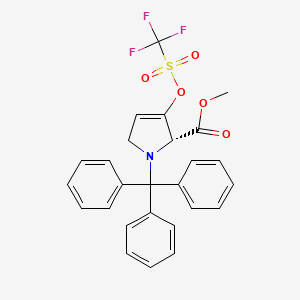

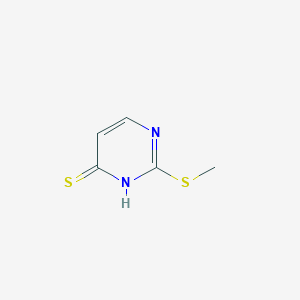

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)